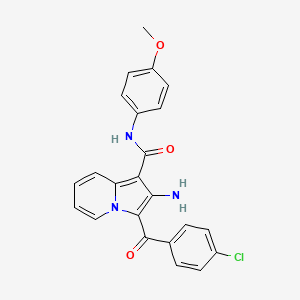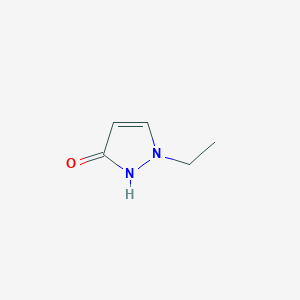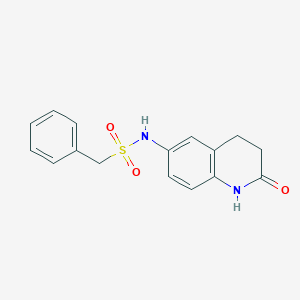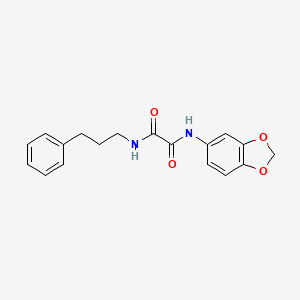
2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, commonly known as CBR-5884, is a synthetic compound that has garnered considerable attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indolizine derivatives and has been found to exhibit potent anti-inflammatory and analgesic properties.
作用機序
CBR-5884 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in the regulation of inflammation and pain. By inhibiting PDE4, CBR-5884 increases the levels of cAMP, which in turn reduces the production of pro-inflammatory cytokines and enhances the activity of anti-inflammatory pathways.
Biochemical and Physiological Effects:
CBR-5884 has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the levels of anti-inflammatory cytokines, such as IL-10. CBR-5884 has also been shown to reduce pain in animal models of acute and chronic pain, without causing significant side effects.
実験室実験の利点と制限
CBR-5884 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, suggesting its potential as a novel therapeutic agent. However, there are also limitations to using CBR-5884 in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects. Additionally, its potential for off-target effects and toxicity needs to be investigated further.
将来の方向性
There are several future directions for research on CBR-5884. First, further studies are needed to elucidate its mechanism of action and pharmacological effects. Second, its potential for off-target effects and toxicity needs to be investigated further. Third, the efficacy and safety of CBR-5884 need to be tested in human clinical trials. Fourth, the potential of CBR-5884 as a novel therapeutic agent for the treatment of inflammatory and painful conditions needs to be explored further. Finally, the development of new derivatives of CBR-5884 with improved pharmacological properties should be investigated.
合成法
The synthesis of CBR-5884 involves a multi-step process that begins with the preparation of 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-methoxyphenylhydrazine to form 4-chlorobenzoyl-4'-methoxyphenylhydrazine. The resulting compound is then subjected to cyclization with 2-bromoacetyl bromide to yield the final product, CBR-5884.
科学的研究の応用
CBR-5884 has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and reduce the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation. CBR-5884 has also been shown to reduce pain in animal models of acute and chronic pain, suggesting its potential as a novel analgesic.
特性
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCRNKJIQXVCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3001873.png)

![N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B3001877.png)
![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)






![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)

![N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001893.png)
![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)